1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one
Description
1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one is a ketone-containing heterocyclic compound featuring a pyridine ring substituted with an isopropylamino group at position 6 and a propan-1-one moiety at position 3. Its molecular formula is inferred as C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[6-(propan-2-ylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-4-10(14)9-5-6-11(12-7-9)13-8(2)3/h5-8H,4H2,1-3H3,(H,12,13) |
InChI Key |
IURGMJWHTFVAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with isopropylamine, followed by a reductive amination process. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
Biological Applications
The biological applications of 1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one are noteworthy, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions, making it a candidate for further investigation in drug discovery efforts aimed at treating infections caused by resistant strains of bacteria.
Drug Development
The compound's structure suggests potential as a lead compound in the development of new therapeutic agents. Its interaction with various molecular targets, such as enzymes and receptors, provides insights into its mechanism of action, which could lead to the development of drugs for conditions like cancer or metabolic disorders .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- A study highlighted its role as an intermediate in the synthesis of antihistamine drugs, demonstrating its potential therapeutic applications .
- Molecular docking studies have been conducted to assess its binding affinity with specific targets, providing a deeper understanding of its pharmacological properties .
Mechanism of Action
The mechanism of action of 1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Analogs
Key Observations :
Substituent Effects: The target compound’s isopropylamino group introduces steric bulk compared to the linear propylamino group in C₁₂H₁₈N₂O . This branching may reduce solubility in polar solvents but enhance hydrophobic interactions in biological systems. Compounds 45b and 45c incorporate bulky aryl-ether substituents with heterocyclic amines (piperidine/morpholine), significantly increasing molecular weight (>340 g/mol) and likely altering pharmacokinetic profiles . 3-(6-Chloropyridin-3-yl)propan-1-ol replaces the ketone with an alcohol, reducing electrophilicity and altering hydrogen-bonding capacity .
Spectral Data: 45b and 45c exhibit distinct ¹H NMR shifts for pyridine protons (δ ~8.70 ppm) and ethoxy-linked aryl groups (δ ~6.90–7.50 ppm), reflecting electronic effects of their substituents . The target compound’s isopropylamino group would likely show split signals for the -CH(CH₃)₂ protons (δ ~1.20–1.40 ppm). HRMS data for 45b (obs. 341.1879 [M+H]⁺) and 45c (obs. 341.1865 [M+H]⁺) confirm their molecular formulas, demonstrating the utility of mass spectrometry in structural validation .
Synthetic Relevance :
- Analog C₁₂H₁₈N₂O () is commercially available (CAS 1543401-60-0), highlighting its use as a building block in drug discovery .
- The synthesis of 45b and 45c via nucleophilic substitution (69–70% yield) suggests that similar strategies could be applied to the target compound .
Implications of Substituent Variations
- Electronic Effects: The electron-donating isopropylamino group in the target compound may stabilize the pyridine ring via resonance, contrasting with the electron-withdrawing chloro substituent in C₈H₁₀ClNO .
- Biological Interactions : Morpholine and piperidine substituents in 45b/45c are common in drug design for their ability to modulate solubility and target binding . The target’s simpler structure may offer advantages in synthetic accessibility.
Biological Activity
1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews existing literature on its biological properties, including enzymatic interactions, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyridine ring substituted with an isopropylamino group and a propanone moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly enzymes involved in signaling pathways.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes, including protein kinases. Protein kinases play crucial roles in cell signaling and regulation, making them significant targets for drug development. The compound's ability to modulate these enzymes could be linked to its pharmacological effects.
Table 1: Enzyme Inhibition Data
Antiviral and Anticancer Activities
Research indicates that compounds with similar structural motifs to this compound exhibit antiviral and anticancer properties. For instance, quinoline derivatives have shown effectiveness against various viruses and cancer cell lines, suggesting that this compound may also possess similar activities through analogous mechanisms.
Case Study: Antiviral Activity
A study highlighted the antiviral efficacy of quinoline derivatives against strains such as HIV and Zika virus. While specific data for this compound is limited, its structural similarity to known antiviral agents warrants further investigation into its potential as an antiviral compound .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at the pyridine ring or the propanone side may enhance potency or selectivity towards specific biological targets.
Table 2: Comparative SAR Analysis
| Compound | Modifications | Biological Activity |
|---|---|---|
| This compound | Isopropylamino substitution | Potential kinase inhibitor |
| Quinoline derivatives | Various substitutions | Antiviral, anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
